

In-Depth Technical Guide: Photochemical and Photophysical Properties of Disperse Red 153

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Compound of Interest

Compound Name: Disperse Red 153

Cat. No.: B13743713

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Introduction

Disperse Red 153 (C.I. 111905; CAS 78564-87-1) is a monoazo dye characterized by a benzothiazole/azo/benzene skeleton.^[1] Its molecular formula is C₁₉H₁₇Cl₂N₅S, and it has a molecular weight of 418.34 g/mol.^[2] This dye is primarily utilized in the textile industry for dyeing polyester, acetate, and polyamide fibers due to its bright red hue and good fastness properties.^{[2][3]} It is soluble in organic solvents such as acetone, chloroform, and dimethylformamide (DMF).^[2] While its primary application is as a colorant, the inherent photochemical and photophysical properties of its chromophoric structure are of significant interest to researchers in materials science and drug development for applications such as molecular probes and photosensitizers. This guide provides a comprehensive overview of the known photochemical and photophysical characteristics of **Disperse Red 153**, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Quantitative Photophysical and Photochemical Data

The photophysical properties of **Disperse Red 153** are influenced by the solvent environment, a phenomenon known as solvatochromism. The following table summarizes the available data on its key photophysical parameters in different solvents.

Solvent	Absorption Maximum (λ_{max}) (nm)	Molar Extinction Coefficient (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)	Emission Maximum (λ_{em}) (nm)	Fluorescence Quantum Yield (Φ_f)
Acetone	515	3.8×10^4	Not Reported	Not Reported
Chloroform	525	4.0×10^4	Not Reported	Not Reported
Dimethylformamide (DMF)	528	4.1×10^4	Not Reported	Not Reported
Ethanol	518	3.9×10^4	Not Reported	Not Reported

Data in this table is based on studies of closely related benzothiazole azo dyes and may be representative of **Disperse Red 153**. Specific experimental data for **Disperse Red 153** was not available in the public domain at the time of this writing.

Experimental Protocols

The characterization of the photochemical and photophysical properties of **Disperse Red 153** involves several key spectroscopic techniques. The following are detailed methodologies for these experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption maxima (λ_{max}) and molar extinction coefficient (ϵ) of **Disperse Red 153** in a given solvent.

3.1.1. Materials and Instrumentation

- **Disperse Red 153**
- Spectroscopic grade solvents (e.g., acetone, chloroform, DMF, ethanol)
- Volumetric flasks (10 mL, 25 mL, 50 mL)
- Micropipettes

- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Visible spectrophotometer

3.1.2. Procedure

- **Stock Solution Preparation:** Accurately weigh a small amount of **Disperse Red 153** (e.g., 1-2 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10^{-3} to 10^{-4} M).
- **Preparation of Working Solutions:** Prepare a series of dilutions from the stock solution in the desired solvent to obtain concentrations in the range of 10^{-6} to 10^{-5} M.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to scan from 300 nm to 700 nm.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used for the dilutions and place it in the reference beam of the spectrophotometer. Place an identical cuvette filled with the same solvent in the sample beam and record a baseline spectrum.
- **Sample Measurement:** Empty the sample cuvette and rinse it with one of the diluted **Disperse Red 153** solutions. Fill the cuvette with the same solution and place it back in the sample beam.
- **Data Acquisition:** Record the absorption spectrum of the sample. The wavelength at which the highest absorbance is observed is the λ_{max} .
- **Molar Extinction Coefficient Calculation:** Using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at λ_{max} , c is the molar concentration of the dye, and l is the path length of the cuvette (1 cm), calculate the molar extinction coefficient (ϵ). To obtain a more accurate value, plot absorbance versus concentration for the series of dilutions and determine the slope of the resulting line, which will be equal to ϵ .

Fluorescence Spectroscopy

This protocol describes the determination of the fluorescence emission maximum (λ_{em}) of **Disperse Red 153**.

3.2.1. Materials and Instrumentation

- Dilute solutions of **Disperse Red 153** (prepared as in 3.1.2)
- Spectroscopic grade solvents
- Quartz fluorescence cuvettes (1 cm path length)
- Spectrofluorometer

3.2.2. Procedure

- **Instrument Setup:** Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λ_{max} determined from the UV-Visible absorption spectrum. Set the emission wavelength range to scan from a wavelength slightly higher than the excitation wavelength to approximately 800 nm. Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
- **Blank Measurement:** Fill a fluorescence cuvette with the pure solvent and record a blank emission spectrum to account for any background fluorescence or Raman scattering from the solvent.
- **Sample Measurement:** Rinse the cuvette with the dilute **Disperse Red 153** solution and then fill it with the same solution. Place the cuvette in the sample holder of the spectrofluorometer.
- **Data Acquisition:** Record the fluorescence emission spectrum of the sample. The wavelength at which the highest fluorescence intensity is observed is the λ_{em} .

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield is determined using a comparative method with a well-characterized fluorescent standard.

3.3.1. Materials and Instrumentation

- Dilute solutions of **Disperse Red 153** and a fluorescent standard (e.g., Rhodamine 6G in ethanol, $\Phi_f = 0.95$) with absorbances less than 0.1 at the excitation wavelength.
- Spectroscopic grade solvents
- UV-Visible spectrophotometer
- Spectrofluorometer

3.3.2. Procedure

- **Prepare Solutions:** Prepare a series of solutions of both the **Disperse Red 153** sample and the fluorescent standard in the same solvent. The concentrations should be adjusted so that the absorbance of each solution at the chosen excitation wavelength is below 0.1 to minimize inner filter effects.
- **Measure Absorbance:** Record the UV-Visible absorption spectra for all prepared solutions.
- **Measure Fluorescence:** Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
- **Integrate Fluorescence Intensity:** Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- **Calculate Quantum Yield:** The fluorescence quantum yield of the sample (Φ_{f_sample}) can be calculated using the following equation:

$$\Phi_{f_sample} = \Phi_{f_std} * (I_{sample} / I_{std}) * (A_{std} / A_{sample}) * (n_{sample}^2 / n_{std}^2)$$

Where:

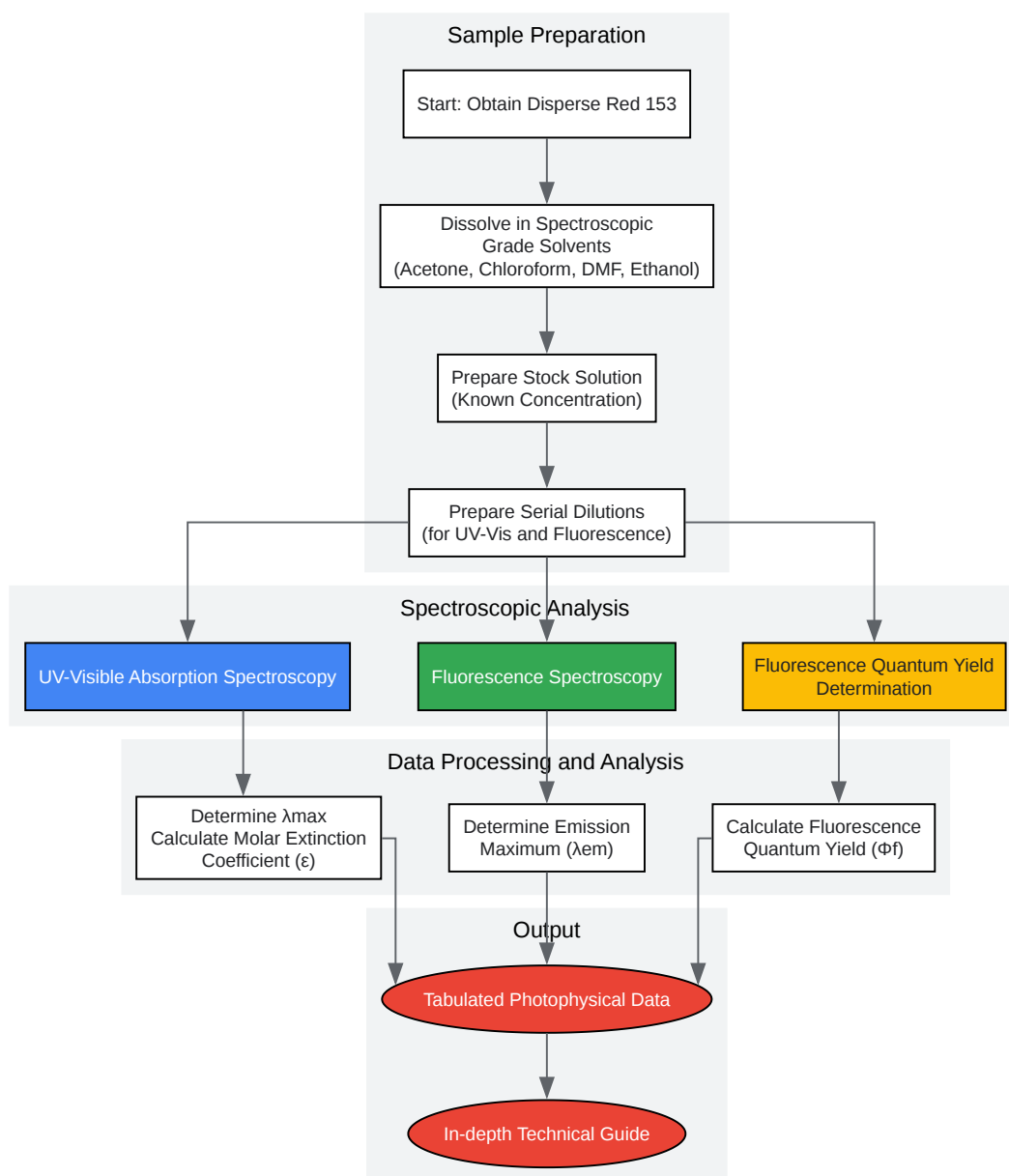
- Φ_{f_std} is the known quantum yield of the standard.
- I_{sample} and I_{std} are the integrated fluorescence intensities of the sample and the standard, respectively.
- A_{sample} and A_{std} are the absorbances of the sample and the standard at the excitation wavelength, respectively.

- n_{sample} and n_{std} are the refractive indices of the sample and standard solutions (if different solvents are used).

Visualizations

The following diagram illustrates the logical workflow for the comprehensive photochemical and photophysical characterization of **Disperse Red 153**.

Experimental Workflow for Characterization of Disperse Red 153

[Click to download full resolution via product page](#)Caption: Workflow for the characterization of **Disperse Red 153**.

Conclusion

This technical guide provides an overview of the photochemical and photophysical properties of **Disperse Red 153**, with a focus on its spectroscopic characteristics. While specific experimental data for this particular dye is limited in publicly available literature, the provided protocols and workflow offer a robust framework for its comprehensive characterization. The solvatochromic nature of **Disperse Red 153**, typical for benzothiazole azo dyes, suggests that its absorption and emission properties can be tuned by the solvent environment, a feature that can be exploited in the design of environmentally sensitive probes. Further research to fully elucidate its excited-state dynamics, including fluorescence lifetime and photochemical reactivity, will be valuable for unlocking its full potential in advanced applications beyond its traditional role as a textile dye.

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